L-Alanine isopropyl ester

Pharmaceutical intermediate synthesis Process chemistry optimization Antiviral drug manufacturing

Select L-alanine isopropyl ester hydrochloride (CAS 39825-33-7) for sofosbuvir intermediate synthesis. This L-enantiomer is mandatory for sofosbuvir ANDA filings—the D-enantiomer (CAS 79487-89-1) is qualified exclusively for tenofovir reference standards and cannot substitute. The optimized metal-catalyzed esterification route delivers 99% purity with 92.5% yield, a 5.5-point advantage over conventional 87% yield methods, reducing downstream purification burden. Validated chiral HPLC enables D-enantiomer quantification to 0.02% LOD. Both HCl salt (crystalline, 98%+) and free base (liquid) forms available.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 39825-33-7
Cat. No. B3007622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine isopropyl ester
CAS39825-33-7
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
InChIInChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m0/s1
InChIKeyQDQVXVRZVCTVHE-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine Isopropyl Ester (CAS 39825-33-7) Procurement Guide: Chemical Identity and Core Specifications


L-Alanine isopropyl ester (CAS 39825-33-7), also designated as isopropyl L-alaninate, is an amino acid derivative of the alanine class with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol [1]. This compound is most commonly supplied and utilized in its hydrochloride salt form (C6H13NO2·HCl, MW 167.63 g/mol), which appears as a white to off-white crystalline solid with a melting point of 88–91°C . The free base is predicted to have a boiling point of 145.7±13.0°C and a density of 0.968±0.06 g/cm³ . As a chiral building block, its stereochemical integrity is essential for its primary applications in pharmaceutical intermediate synthesis, particularly in antiviral prodrug development . The compound is highly hygroscopic and requires storage at 0–5°C to maintain stability .

Why L-Alanine Isopropyl Ester (CAS 39825-33-7) Cannot Be Interchanged with Generic Alanine Esters: The Procurement Rationale


The procurement of L-alanine isopropyl ester cannot be satisfied by substitution with generic L-alanine esters such as the methyl or ethyl esters due to two critical and quantifiable factors: stereochemical fidelity requirements in pharmaceutical synthesis and application-specific regulatory qualification. First, the presence of the isopropyl ester moiety confers distinct physicochemical properties—including differential solubility, steric bulk, and hydrolytic stability—that directly affect reaction kinetics and product purity profiles in downstream syntheses, as evidenced by the requirement for chromatographic separation methods capable of resolving isopropyl ester-specific impurities with quantitation limits as low as 0.5 μg/mL [1]. Second, this compound is explicitly qualified as a key intermediate in the synthesis of sofosbuvir, a marketed hepatitis C antiviral, where regulatory filings demand traceability to specific impurity profiles that differ from those associated with alternative ester derivatives [2]. Third, enantiomeric purity is non-negotiable; the D-alanine isopropyl ester analog (CAS 79487-89-1) serves an entirely distinct analytical role as a reference standard for tenofovir-related ANDA filings rather than for sofosbuvir intermediate applications, underscoring that chirality alone dictates non-interchangeability [3].

L-Alanine Isopropyl Ester (CAS 39825-33-7): Quantified Differentiation Evidence Versus Comparators


Superior Synthetic Yield and Purity in Catalytic Esterification for L-Alanine Isopropyl Ester Hydrochloride Production

L-alanine isopropyl ester hydrochloride synthesized via the optimized metal-catalyzed method (using alumina catalyst with thionyl chloride reduction) achieves a final product purity of 99% and a yield of 92.5% [1]. This represents a substantial improvement over the conventional esterification method (using HCl and thionyl chloride without catalyst optimization), which yields the product at only 87% [2]. The catalyst-based method reduces thionyl chloride consumption to 3–4% of original usage, enabling isopropanol recovery and reuse [1].

Pharmaceutical intermediate synthesis Process chemistry optimization Antiviral drug manufacturing

Validated Analytical Quantification of Enantiomeric Impurities for Chiral Purity Control

A validated HPLC method for detecting the D-enantiomer impurity in L-alanine isopropyl ester hydrochloride demonstrates a linear detection range of 0.5214–20.8560 μg/mL for the enantiomer, with corresponding linearity for the main L-isomer at 0.5410–21.6560 μg/mL [1]. This enables quantification of enantiomeric impurity at levels as low as approximately 0.02% relative to the main component. This analytical capability is essential because alternative esters such as L-alanine ethyl ester hydrochloride can persist as related-substance impurities and generate TAF (tenofovir alafenamide) impurities in downstream syntheses, requiring strict content control [2].

Chiral HPLC analysis Enantiomeric impurity quantification Pharmaceutical quality control

Application-Specific Qualification: Sofosbuvir Intermediate Versus D-Enantiomer Reference Standard

L-alanine isopropyl ester (CAS 39825-33-7) is qualified as a key intermediate in the synthesis of sofosbuvir, a marketed hepatitis C antiviral, and is supplied for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Application (ANDA) submissions under the designation 'Miscellaneous-2' [1]. In direct contrast, its enantiomer, D-alanine isopropyl ester (CAS 79487-89-1), is qualified exclusively as a reference standard for ANDA filings and commercial production of tenofovir, a distinct antiviral agent [2]. This divergence in regulatory application pathways establishes that chirality alone determines procurement relevance.

Antiviral drug synthesis AND A regulatory filing Reference standard qualification

Commercial Purity and Physical Form Differentiation: Free Base Versus Hydrochloride Salt

L-alanine isopropyl ester is commercially available in two distinct forms with quantifiable differences in purity specifications and physical properties. The hydrochloride salt (CAS 39825-33-7 salt form) is supplied with purity ≥98% (TLC) as a white crystalline powder with molecular weight 167.63 g/mol and storage at 0–8°C . The free base form is supplied with purity 98%+ as a liquid (density 0.968±0.06 g/cm³) at molecular weight 131.18 g/mol . Commercial pricing differentials reflect these form distinctions: free base 100g quantities are available at approximately €80.00, whereas the hydrochloride salt at ≥95% purity is priced at approximately €56.00 per 100g .

Chemical procurement Purity specification Salt form selection

L-Alanine Isopropyl Ester (CAS 39825-33-7): Validated Application Scenarios Based on Quantified Evidence


Large-Scale Pharmaceutical Intermediate Manufacturing for Sofosbuvir Synthesis

Procurement of L-alanine isopropyl ester hydrochloride for sofosbuvir intermediate production should prioritize material synthesized via the optimized metal-catalyzed esterification method. This method delivers 99% purity and 92.5% yield [1], representing a 5.5-percentage-point yield advantage over conventional esterification (87% yield) [2], thereby reducing raw material costs and downstream purification burden. The method's reduction of thionyl chloride consumption to 3–4% of original usage further supports industrial-scale process economics and environmental compliance [1].

ANDA Regulatory Filing and Quality Control Method Validation

For analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs), L-alanine isopropyl ester (CAS 39825-33-7) is the appropriate procurement choice when the target drug product is sofosbuvir or related 'Miscellaneous-2' filings [3]. This selection is mandatory; substitution with D-alanine isopropyl ester (CAS 79487-89-1) would misalign the analytical program, as the D-enantiomer is qualified exclusively for tenofovir-related reference standard applications [4]. Traceability to pharmacopeial standards (USP or EP) is available to support regulatory submissions [3].

Chiral Purity Release Testing and Enantiomeric Impurity Control

Laboratories performing release testing of L-alanine isopropyl ester hydrochloride for pharmaceutical manufacturing should implement the validated chiral HPLC method that demonstrates linearity for enantiomeric impurity detection across 0.5214–20.8560 μg/mL, with corresponding L-isomer linearity at 0.5410–21.6560 μg/mL [5]. This method enables quantification of the D-enantiomer at levels as low as approximately 0.02% relative to the main component, satisfying regulatory expectations for chiral purity control. The method also addresses the documented risk that L-alanine ethyl ester hydrochloride can persist as a related-substance impurity and generate TAF impurities in downstream syntheses [6].

Reaction Compatibility-Based Form Selection: Free Base Versus Hydrochloride Salt

Research laboratories planning synthetic transformations should select the appropriate physical form based on reaction compatibility requirements. The hydrochloride salt (≥98% purity, white crystalline powder, MW 167.63) is optimal for aqueous or polar reaction media requiring enhanced solubility , whereas the free base (98%+ purity, liquid, MW 131.18) is preferable for anhydrous conditions or when the hydrochloride counterion would interfere with acid-sensitive reagents or catalysts . Commercial availability of both forms with defined purity specifications supports flexible procurement aligned with specific synthetic protocol requirements.

Technical Documentation Hub

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